molecular formula C21H24N4O2 B2633690 1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one CAS No. 2415571-61-6

1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one

Cat. No.: B2633690
CAS No.: 2415571-61-6
M. Wt: 364.449
InChI Key: KVIMJHABVXAIPZ-UHFFFAOYSA-N
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Description

1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one is a complex organic compound that features a unique combination of cyclopropylpyridazine and octahydropyrrolo[3,4-c]pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropylpyridazine intermediate, followed by the construction of the octahydropyrrolo[3,4-c]pyrrole ring system. The final step involves the coupling of these intermediates with phenoxyethanone under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

  • 1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-one
  • 1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-ol
  • 1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxyethan-1-amine

Uniqueness: this compound is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c26-21(14-27-18-4-2-1-3-5-18)25-12-16-10-24(11-17(16)13-25)20-9-8-19(22-23-20)15-6-7-15/h1-5,8-9,15-17H,6-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIMJHABVXAIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CC4CN(CC4C3)C(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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